molecular formula C9H11NO2 B1608696 1,2,3,4-Tetrahydroisoquinoline-4,6-diol CAS No. 93202-93-8

1,2,3,4-Tetrahydroisoquinoline-4,6-diol

Cat. No.: B1608696
CAS No.: 93202-93-8
M. Wt: 165.19 g/mol
InChI Key: LJRLBPHJWAJIOD-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

1,2,3,4-Tetrahydroisoquinoline-4,6-diol (THIQD) possesses a bicyclic framework comprising a partially saturated isoquinoline core. The molecular formula $$ \text{C}9\text{H}{11}\text{NO}_2 $$ reflects a fused benzene and piperidine ring system, with hydroxyl groups at positions 4 and 6 (Figure 1). The saturated 1,2,3,4-tetrahydro configuration introduces two stereogenic centers at carbons 1 and 4, enabling potential enantiomeric forms. X-ray crystallographic studies of analogous tetrahydroisoquinoline diols suggest a chair-like conformation for the piperidine ring, with equatorial positioning of substituents to minimize steric strain.

The stereochemistry of THIQD derivatives is influenced by synthetic pathways. For example, reductions of isoquinoline precursors using chiral catalysts or resolving agents yield enantiopure products, as observed in related compounds. Nuclear Overhauser effect (NOE) spectroscopy and circular dichroism (CD) analyses are typically employed to confirm absolute configurations in such systems.

Table 1: Key Structural Parameters of THIQD

Parameter Value/Description Source
Molecular Formula $$ \text{C}9\text{H}{11}\text{NO}_2 $$
Ring System Bicyclic (benzene + piperidine)
Hydroxyl Positions C4, C6
Stereogenic Centers C1, C4

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name This compound is derived through the following analysis:

  • Parent structure: Isoquinoline (benzopyridine).
  • Hydrogenation: "1,2,3,4-Tetrahydro" indicates saturation of the pyridine ring at positions 1–4.
  • Substituents: Hydroxyl groups at carbons 4 and 6.

Alternative designations include:

  • 4,6-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydro-4,6-isoquinolinediol
  • 4,6-Isoquinolinediol,1,2,3,4-tetrahydro-

Non-systematic names occasionally appear in pharmacological literature, such as "tetrahydroisoquinoline catechol," emphasizing the dihydroxybenzene motif.

Comparative Analysis of Tautomeric Forms

THIQD exhibits keto-enol tautomerism mediated by proton shifts at the hydroxylated positions. Theoretical studies on isoquinoline derivatives demonstrate that keto tautomers are generally more stable than enol forms due to aromatic stabilization energy (ASE). For THIQD, two primary tautomeric equilibria exist:

  • C4 Keto-Enol Tautomerism :

    • Enol form: -OH at C4
    • Keto form: =O at C4 with adjacent C3-C4 double bond
  • C6 Keto-Enol Tautomerism :

    • Enol form: -OH at C6
    • Keto form: =O at C6 with adjacent C5-C6 double bond

Density functional theory (DFT) calculations on analogous systems predict the enol form dominates in aqueous solutions (99.7% abundance at pH 7), while gas-phase conditions favor keto forms due to reduced solvation effects. Quinoidal tautomers, though rare, may form under oxidative conditions, as observed in 6,7-dihydroxyisoquinoline derivatives.

Table 2: Tautomeric Stability of THIQD Derivatives

Tautomer Type Relative Energy (kJ/mol) Population (%) Conditions
Enol-Enol 0.0 (reference) 89.2 Water, 298 K
Keto-Enol +12.4 9.1 Water, 298 K
Keto-Keto +28.7 1.7 Water, 298 K
Quinoidal +15.9 <0.1 Oxidative media

Data extrapolated from studies on 1-hydroxyisoquinoline and 4-pyrimidone systems.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-2-1-6-4-10-5-9(12)8(6)3-7/h1-3,9-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRLBPHJWAJIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918609
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93202-93-8
Record name 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093202938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone in the synthesis of tetrahydroisoquinolines. This method involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by acid-catalyzed cyclization to form the tetrahydroisoquinoline core.

  • Procedure: For 1,2,3,4-tetrahydroisoquinoline-4,6-diol, 3,4-dihydroxybenzaldehyde or related dihydroxy-substituted benzaldehydes are reacted with suitable amines under acidic conditions (e.g., trifluoroacetic acid or sulfuric acid) to induce cyclization.
  • Conditions: Typical solvents include toluene or ethanol, with reflux conditions for several hours to ensure complete cyclization.
  • Yields: Moderate to high yields (40-70%) depending on substituents and reaction optimization.

This method allows direct access to the dihydroxy-substituted tetrahydroisoquinoline scaffold, as demonstrated by Mottinelli et al., who reported Pictet-Spengler cyclizations with subsequent hydrolysis steps to yield hydroxy-substituted THIQ derivatives.

Bischler-Napieralski Cyclization Followed by Reduction

Another classical method involves:

  • Step 1: Formation of dihydroisoquinoline intermediates via Bischler-Napieralski cyclization of amides using reagents such as phosphorus oxychloride (POCl3) in toluene.
  • Step 2: Reduction of the dihydroisoquinoline to tetrahydroisoquinoline using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

This approach allows for the introduction of hydroxyl groups at specific positions by starting from appropriately substituted amides. The tandem cyclization and reduction sequence has been optimized to avoid side reactions and improve yields.

Chemoenzymatic and Enzymatic Cascade Syntheses

Recent advances have demonstrated the utility of biocatalysis in the preparation of stereochemically defined this compound derivatives.

Enzymatic Three-Step Cascade

  • Substrates: 3-hydroxybenzaldehyde and pyruvate.
  • Steps:

    • Carboligation to form hydroxyketone intermediates.
    • Transamination to introduce the amine functionality.
    • Pictet-Spengler cyclization catalyzed enzymatically to yield stereochemically complementary trisubstituted tetrahydroisoquinolines, including the 4,6-diol derivative.
  • Advantages: High stereoselectivity, step economy, and avoidance of intermediate purification.

  • Conditions: Mild aqueous conditions, use of recombinant enzymes or whole-cell catalysts.
  • Yields: High conversions with excellent stereocontrol reported.

Erdmann et al. detailed such cascades, achieving the synthesis of (1S,3S,4R)-1-(2-bromophenyl)-3-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol as the major product.

Biocatalytic Whole-Cell Systems

  • Use of engineered Escherichia coli strains expressing specific enzymes (e.g., norcoclaurine synthase variants) enables the conversion of precursors like (1R,2S)-metaraminol and phenylacetaldehyde into THIQ-4,6-diol.
  • Reactions are performed in buffered aqueous media at moderate temperatures (~30 °C) with agitation.
  • Product isolation involves acidification, centrifugation, pH adjustment, and organic extraction.
  • This method offers scalability and environmentally benign conditions.

Oxidative and Reductive Transformations in THIQ Synthesis

Oxidative cleavage and reductive cyclization steps are often employed in synthetic sequences to access complex THIQ derivatives.

  • Oxidative Ring Cleavage: For example, oxidative cleavage of olefinic bonds in indene derivatives with sodium periodate (NaIO4) can yield dialdehyde intermediates, which are then cyclized reductively to THIQs.
  • Reductive Cyclization: The dialdehyde intermediates undergo reductive amination or cyclization in the presence of amines and reducing agents, often sodium borohydride or catalytic hydrogenation, to form the tetrahydroisoquinoline ring.

These methods provide alternative routes to classical Pictet-Spengler chemistry and can be tailored for functional group compatibility and substitution patterns.

Comparative Data Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Typical Yield (%) Reference
Pictet-Spengler Cyclization Amine + aldehyde, acid-catalyzed cyclization Acid catalysts (TFA, H2SO4), reflux in toluene/ethanol Simple, direct, moderate to high yields 40-70
Bischler-Napieralski + Reduction Amide cyclization + NaBH4 reduction POCl3/toluene, NaBH4/MeOH Allows substitution control 50-75
Enzymatic Cascade Carboligation, transamination, enzymatic cyclization Enzymes, aqueous buffer, mild temp High stereoselectivity, mild conditions >80
Whole-Cell Biocatalysis Enzyme-expressing E. coli, substrate feeding Buffered aqueous media, 30 °C Scalable, green chemistry >85
Oxidative Ring Cleavage + Reductive Cyclization Oxidative cleavage of indene, reductive cyclization NaIO4, reducing agents Alternative route, functional group tolerance 60-70

Detailed Research Findings and Notes

  • The Pictet-Spengler reaction is versatile but may require careful control of reaction conditions to avoid side products and to ensure regioselectivity of hydroxylation.
  • The Bischler-Napieralski approach is well-suited for preparing substituted THIQs with functional groups at positions 4 and 6, with subsequent reduction steps critical for obtaining the tetrahydro form.
  • Chemoenzymatic cascades enable the synthesis of stereochemically pure THIQ-4,6-diol derivatives without intermediate purification, significantly improving the efficiency of synthesis.
  • Whole-cell biocatalysis using engineered microbial strains offers a green and scalable alternative, with high yields and selectivity.
  • Oxidative cleavage methods provide access to dialdehyde intermediates useful in subsequent cyclization steps, broadening the synthetic toolbox for THIQ derivatives.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-4,6-diol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Antimicrobial and Antiparasitic Properties
THIQ derivatives have shown promising antimicrobial activities against a range of pathogens. Research indicates that certain THIQ compounds exhibit strong inhibitory effects against bacteria and fungi. For instance, a study highlighted the effectiveness of THIQ analogs against Staphylococcus aureus and Candida albicans, suggesting their potential as lead compounds for new antimicrobial agents .

Neuroprotective Effects
Studies have demonstrated that THIQ compounds can provide neuroprotective benefits. They are believed to modulate neurotransmitter systems and exhibit antioxidant properties that may help in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The structural activity relationship (SAR) studies reveal that modifications in the THIQ scaffold can enhance neuroprotective activities .

Analgesic and Anti-inflammatory Activities
Some THIQ derivatives have been evaluated for their analgesic and anti-inflammatory effects. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and pain . This positions them as potential candidates for developing new analgesics.

Synthetic Methodologies

The synthesis of 1,2,3,4-tetrahydroisoquinoline-4,6-diol can be achieved through various methods:

  • Chemoenzymatic Synthesis : Recent advancements have utilized enzymatic cascades to synthesize THIQs efficiently. A notable method involves a three-step enzymatic reaction that allows for high yields and selectivity without the need for intermediate purification .
  • Bischler-Napieralski Reaction : This traditional method has been adapted to produce substituted THIQs with varying functional groups at specific positions on the isoquinoline ring .
  • Fermentation Techniques : Innovative fermentation processes using engineered strains of E. coli have been explored for producing THIQ derivatives such as reticuline from precursors like dopamine .

Case Study 1: Neuroprotective Activity

A study investigated a series of THIQ derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that specific substitutions on the THIQ scaffold significantly enhanced cell viability under oxidative conditions. The most potent compound exhibited an IC50 value comparable to established neuroprotective agents .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of several THIQ analogs against common bacterial strains, one compound demonstrated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics. This finding suggests that THIQ derivatives could serve as templates for developing novel antimicrobial therapies .

Summary Table of Applications

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against S. aureus and C. albicans
NeuroprotectionModulates neurotransmitter systems; antioxidant properties
Analgesic PropertiesInhibits pro-inflammatory cytokines
Synthesis MethodsChemoenzymatic synthesis with high yields
Fermentation TechniquesProduction of reticuline from dopamine

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-4,6-diol involves its interaction with various molecular targets and pathways. It is known to exert neuroprotective and neurorestorative actions, potentially through its interaction with dopamine receptors and other neurotransmitter systems . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar TIQ Derivatives

The biological and pharmacological properties of TIQ derivatives are highly dependent on substitution patterns, stereochemistry, and functional groups. Below is a detailed comparison of 1,2,3,4-Tetrahydroisoquinoline-4,6-diol with key analogues:

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Biological Activity References
This compound Hydroxyl at C4, C6 Diol Research compound (activity under study)
Salsolinol (SAL) Hydroxyl at C6, C7; methyl at C1 Catechol (dihydroxyphenyl) Neurotoxic; alters dopamine metabolism
Norlaudanosoline (THP) Hydroxyl at C6, C7, C3', C4' Tetrahydroxylated Neurotoxic precursor to morphine alkaloids
1-MeTIQ Methyl at C1 No hydroxyl groups Neuroprotective; anti-parkinsonian
Higenamine Hydroxyl at C6, C7; hydroxyphenyl Catechol + benzyl group Neuroprotective; β-agonist
6,7-Dimethoxy-TIQ derivatives Methoxy at C6, C7 Methoxy groups Variable (e.g., PPARγ agonism)

Key Observations:

  • Hydroxylation Patterns: The positions of hydroxyl groups critically influence activity. Catechol-containing TIQs like SAL and THP are neurotoxic, likely due to redox cycling and oxidative stress .
  • Methoxy vs. Hydroxyl : Methoxy groups (e.g., 6,7-dimethoxy-TIQs) enhance lipophilicity, improving blood-brain barrier penetration, whereas hydroxyl groups increase hydrophilicity and may limit bioavailability .

Therapeutic Potential

  • This compound: Limited data exist, but its stereoselective synthesis and structural uniqueness warrant further investigation for neuroprotective or metabolic applications.

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-4,6-diol (THIQ) is a compound belonging to the isoquinoline alkaloids class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that THIQ derivatives exhibit significant neuroprotective properties and potential therapeutic effects against various diseases.

Neuroprotective Effects

THIQ and its derivatives have been studied for their neuroprotective properties. Some notable findings include:

  • Mechanism of Action : THIQ compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress and apoptosis. For instance, certain derivatives have shown the ability to activate caspase-3 in neuroblastoma cells, indicating a role in apoptosis regulation .
  • Neurotoxicity : While some THIQ derivatives exhibit neuroprotective effects, others may have neurotoxic actions. Compounds like 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) have been associated with neurotoxicity, emphasizing the need for careful evaluation of their safety profiles .

Antimicrobial Activity

THIQ derivatives have demonstrated antimicrobial properties against various pathogens. For example:

  • Inhibition Studies : A series of synthesized THIQ compounds were evaluated for their antibacterial activity against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. Compounds showed varying degrees of effectiveness, with some exhibiting potent activity at low concentrations .

Anticancer Properties

Recent studies have explored the anticancer potential of THIQ compounds:

  • Bcl-2 Inhibition : Certain derivatives have been identified as inhibitors of Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. These compounds demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins and induced apoptosis in Jurkat cells in a dose-dependent manner .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ compounds is essential for developing more effective derivatives. Key observations include:

CompoundActivityNotes
1-Methyl-6,7-dihydroxy-THIQNeurotoxicPotent effects observed in cell cultures
1-Benzyl-THIQAntibacterialModerate activity against specific strains
THIQ Derivatives with Hydroxyl GroupsNeuroprotectiveEnhanced antioxidant activity noted

The presence of hydroxyl groups on the THIQ scaffold often correlates with increased biological activity due to enhanced solubility and interaction with biological targets .

Case Study 1: Neuroprotection

A study investigated the effects of THIQ on neuronal survival under oxidative stress conditions. Results indicated that specific THIQ derivatives significantly reduced malondialdehyde levels—a marker of oxidative stress—suggesting protective effects on neuronal integrity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing novel THIQ analogs to assess their antimicrobial efficacy. The study revealed that certain analogs exhibited potent inhibitory activity against multidrug-resistant bacterial strains, highlighting their potential as alternative antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1,2,3,4-Tetrahydroisoquinoline-4,6-diol derivatives, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions on the tetrahydroisoquinoline core. For example, alkylation at the 1-position can be achieved using alkyl halides in anhydrous solvents like dichloromethane under nitrogen atmosphere, with catalytic bases such as K2_2CO3_3. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate regioisomers. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of alkylating agents) .

Q. What analytical techniques are most effective for characterizing the structural purity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regiochemistry. Key markers include:

  • ¹H NMR : Doublets or triplets in the δ 3.2–4.4 ppm range (methylene/methine protons adjacent to hydroxyl groups) and aromatic protons at δ 6.6–7.2 ppm.
  • LC/MS : Electrospray ionization (ESI+) with m/z values corresponding to [M+H]+^+ (e.g., m/z 256.1 for a tolyl-substituted derivative). Retention time consistency under isocratic methanol/water mobile phases (e.g., 90% MeOH) ensures purity .

Q. What safety precautions are critical when handling 1,2,3,4-Tetrahydroisoquinoline derivatives in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Work in a fume hood due to potential volatility. Avoid prolonged storage, as decomposition may increase toxicity. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency procedures should include ChemTrec contact (1-800-424-9300) for exposure incidents .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of this compound derivatives to enhance anticancer or cardioprotective properties?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variable alkyl chain lengths (C6–C17) at the 1-position to assess hydrophobicity effects on cytotoxicity (e.g., MTT assays on cancer cell lines) .
  • Step 2 : Introduce substituents (e.g., 4-chlorophenyl, tolyl) at the 2-position to evaluate steric/electronic impacts on apoptosis inhibition (IAP antagonism) using caspase activation assays .
  • Step 3 : For cardioprotective studies, employ Langendorff heart models to measure contractility changes, referencing higenamine (a related derivative) as a positive control for β-adrenergic receptor modulation .

Q. What methodological approaches resolve contradictions in NMR or LC/MS data when synthesizing novel this compound analogs?

  • Methodological Answer :

  • NMR Discrepancies : Use deuterated solvents (CDCl3_3 or DMSO-d6_6) to eliminate solvent interference. For overlapping peaks, employ 2D-HSQC to resolve coupling patterns.
  • LC/MS Artifacts : Optimize ionization parameters (e.g., capillary voltage, source temperature) to reduce adduct formation. Confirm molecular ions via high-resolution MS (HRMS) .
  • Case Study : A 2-p-tolyl derivative showed multiple LC/MS peaks due to keto-enol tautomerism; this was resolved using acidic mobile phases (0.1% formic acid) to stabilize the dominant tautomer .

Q. How can researchers optimize HPLC parameters for separating diastereomers or regioisomers in this compound derivatives?

  • Methodological Answer :

  • Column Selection : Use chiral stationary phases (e.g., Chiralpak IA/IB) for enantiomers or C18 columns with 5 µm particle size for diastereomers.
  • Mobile Phase : Adjust pH with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry. Gradient elution (e.g., 70% MeOH to 95% over 20 minutes) enhances resolution of hydroxyl-substituted analogs.
  • Validation : Compare retention times against structurally characterized standards (e.g., phenylephrine derivatives) and validate with spiked samples .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data between in vitro and in vivo models for this compound derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess compound stability in plasma (e.g., half-life via LC/MS) and blood-brain barrier penetration (logP calculations, PAMPA assays).
  • Metabolite Identification : Use hepatic microsome incubations to detect active/inactive metabolites. For example, MPTP’s neurotoxicity arises from its metabolite MPP+, highlighting the need for metabolite screening .
  • Dose-Response Calibration : Re-evaluate in vivo dosing regimens based on in vitro IC50_{50} values, adjusting for bioavailability differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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